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Compound of Interest

N-(3-
Compound Name:
Nitrophenyl)benzenesulfonamide

Cat. No. B1606097

Note: Research primarily focuses on derivatives of benzenesulfonamide as potent anti-
influenza agents, rather than N-(3-Nitrophenyl)benzenesulfonamide itself. The following data
and protocols are based on studies of these derivatives which target the influenza virus
hemagglutinin (HA).

Introduction

Benzenesulfonamide derivatives have emerged as a promising class of small molecule
inhibitors for influenza A virus.[1][2] Unlike traditional neuraminidase inhibitors, these
compounds target the viral hemagglutinin (HA) protein, a critical component for viral entry into
host cells.[3][4] By binding to HA, these derivatives stabilize its pre-fusion conformation,
thereby preventing the conformational changes necessary for the fusion of the viral and
endosomal membranes.[2][4] This mechanism effectively blocks the release of the viral
genome into the cytoplasm, halting the replication cycle at an early stage.[3] This novel
mechanism of action makes them valuable candidates for further development, especially in
the context of resistance to existing antiviral drugs.[2]

Quantitative Data Summary

The anti-influenza activity of various benzenesulfonamide derivatives has been quantified
through in vitro assays. The following table summarizes the 50% effective concentration (ECso)
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required to inhibit the cytopathic effect (CPE) of the influenza A/Weiss/43 (H1N1) strain in
Madin-Darby canine kidney (MDCK) cells and the 50% inhibitory concentration (ICso) for HA-
mediated hemolysis of chicken red blood cells.

ECso (nM) for CPE
Compound ID Inhibition (Influenza
AlWeiss/43 HIN1)

ICso0 (M) for HA-Mediated
Hemolysis Inhibition

28 210 >25

40 86 18

Data sourced from studies on benzenesulfonamide derivatives as potent anti-influenza
hemagglutinin inhibitors.[2][4]

Mechanism of Action: Hemagglutinin Inhibition

Benzenesulfonamide derivatives exert their anti-influenza effect by targeting the hemagglutinin
(HA) protein of the influenza virus. HA is a glycoprotein on the surface of the virus that is
essential for two key early events in the viral life cycle: binding to sialic acid receptors on the
host cell surface and mediating the fusion of the viral envelope with the host endosomal

membrane.[3]

Following viral entry into the host cell via endocytosis, the endosome becomes acidified. This
drop in pH triggers a significant and irreversible conformational change in the HA protein,
exposing a "fusion peptide" that inserts into the endosomal membrane and initiates membrane
fusion.[3] Benzenesulfonamide derivatives bind to a hydrophobic pocket in the stalk region of
the HA protein, stabilizing its pre-fusion conformation.[2][4] This stabilization prevents the acid-
induced conformational change, thereby inhibiting the fusion process and trapping the virus
within the endosome.
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Experimental Workflow for Anti-Influenza Compound Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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